molecular formula C7H5BrN2 B1286446 3-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 23612-36-4

3-bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1286446
CAS No.: 23612-36-4
M. Wt: 197.03 g/mol
InChI Key: RCDKYXWNDBRDRE-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a brominated derivative of pyrrolopyridine, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Safety and Hazards

The safety information for “3-bromo-1H-pyrrolo[3,2-c]pyridine” includes hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 .

Biochemical Analysis

Biochemical Properties

3-Bromo-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of tubulin polymerization, a process essential for cell division. This compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Additionally, this compound has shown interactions with other biomolecules such as microtubule-associated proteins, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects cell signaling pathways, particularly those involved in mitosis and cytokinesis. Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the colchicine-binding site on tubulin . This binding inhibits tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, stabilizing its interaction with tubulin . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as weight loss and organ toxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its pharmacokinetics for drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, which can impact its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is crucial for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity . These localization patterns are essential for understanding the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

    Oxidation: Pyrrolopyridine N-oxides.

    Reduction: Dehalogenated pyrrolopyridines.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 3-Bromo-1H-pyrrolo[3,4-c]pyridine
  • 3-Bromo-1H-pyrrolo[1,2-a]pyridine

Uniqueness

3-Bromo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific ring fusion pattern and bromine substitution, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing selective inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDKYXWNDBRDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576947
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-36-4
Record name 3-Bromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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